molecular formula C9H14O2 B1396022 Spiro[2.5]octane-6-carboxylic acid CAS No. 1086399-13-4

Spiro[2.5]octane-6-carboxylic acid

Cat. No.: B1396022
CAS No.: 1086399-13-4
M. Wt: 154.21 g/mol
InChI Key: WSLJLPGZOGZIOK-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-6-carboxylic acid (CAS 1086399-13-4) is a valuable spirocyclic building block in organic synthesis, characterized by its unique bridged bicyclic structure and a molecular formula of C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . Its core value lies in its application for creating complex molecular architectures, particularly in pharmaceutical research and development where it serves as a key intermediate for the synthesis of novel bioactive molecules . The compound's spirocyclic framework is often incorporated into drug candidates to enhance their stability or modulate biological activity, with studies exploring its use in the development of compounds with potential anti-inflammatory or anticancer properties . Furthermore, its role extends to materials science, where it is employed in the design of novel polymers and specialty coatings with tailored characteristics . In mechanistic organic chemistry, the spiro[2.5]octane scaffold is recognized as a probe for studying C–H bond oxygenation pathways, helping to elucidate the involvement of radical versus cationic intermediates in manganese-catalyzed reactions . For handling, the reagent should be stored sealed in a dry environment at room temperature and protected from light . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.5]octane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O2/c10-8(11)7-1-3-9(4-2-7)5-6-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLJLPGZOGZIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704679
Record name Spiro[2.5]octane-6-carboxylic acid
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086399-13-4
Record name Spiro[2.5]octane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[2.5]octane-6-carboxylic acid
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Synthetic Methodologies for Spiro 2.5 Octane 6 Carboxylic Acid and Its Derivatives

Overview of Established Synthetic Routes

The synthesis of the spiro[2.5]octane core, a key structural motif, is typically achieved through multi-step cyclization strategies. These approaches often involve the construction of the cyclohexane (B81311) ring followed by the introduction of the spiro-fused cyclopropane (B1198618) ring, or vice versa. The subsequent or concurrent introduction of the carboxylic acid group at the 6-position presents an additional synthetic challenge.

Multi-step Cyclization Approaches Utilizing Precursors

Multi-step syntheses are the cornerstone of creating the spiro[2.5]octane system. These routes offer the flexibility to build the complex architecture of the molecule through a series of well-controlled chemical transformations.

Currently, there is a lack of established synthetic routes in the scientific literature that utilize amines as the primary starting material for the direct construction of the Spiro[2.5]octane-6-carboxylic acid framework. While syntheses of other spirocyclic systems may involve amine precursors, this specific application to the target molecule is not well-documented.

A well-documented approach for the synthesis of a closely related isomer, spiro[2.5]octane-5-carboxylic acid, utilizes the readily available precursor 1,3-cyclohexanedione (B196179) (also known as hydroresorcinol). This multi-step synthesis, detailed in patent literature, provides a clear blueprint for the construction of the spiro[2.5]octane core. google.com

The synthesis commences with the reaction of 1,3-cyclohexanedione with methanol under acidic catalysis to yield 3-methoxy-cyclohexenone. This intermediate then undergoes a cyclization reaction with an ethyl Grignard reagent in the presence of a Lewis acid to form 5-methoxyspiro[2.5]oct-4-ene. Subsequent treatment with p-toluenesulfonic acid facilitates the formation of spiro[2.5]oct-5-one. The ketone is then converted to the nitrile, spirao[2.5]oct-5-nitrile, by reaction with p-tosyl isonitrile in the presence of a base. Finally, alkaline hydrolysis of the nitrile group furnishes the desired spiro[2.5]octane-5-carboxylic acid. google.com

Table 1: Key Steps in the Synthesis of Spiro[2.5]octane-5-carboxylic Acid google.com

StepStarting MaterialReagentsProductReaction Conditions
11,3-CyclohexanedioneMethanol, Concentrated Sulfuric Acid3-Methoxy-cyclohexenone65 °C
23-Methoxy-cyclohexenoneEthyl Grignard Reagent, Lewis Acid5-Methoxyspiro[2.5]oct-4-eneToluene, Isopropyl ether, or THF; 20-60 °C
35-Methoxyspiro[2.5]oct-4-enep-Toluenesulfonic AcidSpiro[2.5]oct-5-onetert-Methyl ether, Room temperature
4Spiro[2.5]oct-5-onep-Tosyl isonitrile, Base, EthanolSpirao[2.5]oct-5-nitrileDimethoxyethane, 50 °C
5Spirao[2.5]oct-5-nitrileAlkaline hydrolysisSpiro[2.5]octane-5-carboxylic acidReflux, 80 °C

This interactive table summarizes the synthetic sequence for the 5-carboxylic acid isomer, highlighting the reagents and conditions for each transformation.

The synthesis of spiro[2.5]octane-5,7-dione is a crucial step in various synthetic routes leading to spiro[2.5]octane derivatives. A general and scalable method involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. This approach has the advantage of avoiding column chromatography, making it suitable for larger-scale production. researchgate.net

Another patented process describes the cyclization of (1-carboxymethyl-cyclopropyl)-acetic acid to form 6-oxa-spiro[2.5]octane-5,7-dione, which can then be converted to spiro[2.5]octane-5,7-dione through a series of reactions.

Table 2: Synthesis of Spiro[2.5]octane-5,7-dione researchgate.net

Precursor 1Precursor 2Key TransformationIntermediateFinal Product
Acrylate derivativeDiethyl acetonedicarboxylateCyclization and DecarboxylationDicarboxylate adductSpiro[2.5]octane-5,7-dione

This interactive table outlines a general strategy for the synthesis of the spirocyclic dione (B5365651) intermediate.

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, and its derivatives can be employed in the construction of spirocyclic systems. The high acidity of Meldrum's acid facilitates reactions that are often difficult with other malonate equivalents. In the context of spiro[2.5]octane synthesis, Meldrum's acid can be used to form spirocyclopropane structures, which are key components of the target molecule. For instance, the reaction of Meldrum's acid with appropriate electrophiles can lead to the formation of a cyclopropane ring fused to the dione structure, which can then be further elaborated. researchgate.net

Carbonylation Reactions for Carboxylic Acid Functionality Introduction

Carbonylation reactions represent a direct and efficient method for the introduction of a carboxylic acid group into an organic molecule. These reactions typically involve the use of carbon monoxide in the presence of a transition metal catalyst. While a specific carbonylation reaction for the direct synthesis of this compound from a suitable precursor is not prominently featured in the literature, this approach remains a plausible and powerful tool in synthetic organic chemistry.

A potential, though not explicitly documented, synthetic route to this compound could involve the carbonylation of a spiro[2.5]octane precursor bearing a suitable leaving group at the 6-position. Alternatively, the hydrocarboxylation of a spiro[2.5]octene derivative could also, in principle, yield the target carboxylic acid.

One-Pot Approaches for Spiro[2.5]octa-4,7-dien-6-ones as Precursors

A highly efficient, metal-free, one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed, which serves as a crucial precursor for this compound. rsc.orgrsc.orgresearchgate.netresearchgate.net This method utilizes a 1,6-conjugate addition-induced dearomatization strategy involving para-quinone methides. rsc.orgrsc.orgresearchgate.netresearchgate.net The reaction proceeds under mild conditions and is notable for its ability to construct molecules with two or three consecutive quaternary centers in high yields. rsc.orgrsc.orgresearchgate.netresearchgate.net

The reaction mechanism is proposed to start with the formation of a carbanion from a 2-halomalonate, facilitated by a base like cesium carbonate. rsc.org This carbanion then undergoes a 1,6-addition to the p-quinone methide. rsc.org Subsequent intramolecular dearomatization and ring closure lead to the final spiro[2.5]octa-4,7-dien-6-one product with the elimination of a hydrogen halide. rsc.org This methodology has been successfully applied to a gram-scale synthesis, demonstrating its practical utility. rsc.org

Reactant 1 (p-Quinone Methide)Reactant 2 (2-Halomalonate)BaseSolventYield (%)
1a2a (2-bromomalonate)Cs2CO3CH2Cl292
1a2f (allyl ester group)Cs2CO3CH2Cl282
1a2g (cyano group)Cs2CO3CH2Cl256
1a2h (carbonyl group)Cs2CO3CH2Cl265
1a2j (cyclopropyl group)Cs2CO3CH2Cl280

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in medicinal chemistry.

Asymmetric Synthesis Strategies and Chiral Induction

Asymmetric synthesis of spirocyclic compounds, including derivatives of this compound, often employs chiral auxiliaries or catalysts to induce stereoselectivity. For instance, the Strecker reaction, using chiral amine auxiliaries like (R)-α-phenylglycinol, has been utilized to install the chiral amino acid moiety in spirocyclic systems. nih.gov Another approach involves the use of phase-transfer catalysis with cinchona-derived catalysts for the enantioselective alkylation of glycine (B1666218) imine analogs, leading to chiral proline scaffolds that can be further elaborated into spirocyclic amino acids like (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com

Enzymatic Resolution Techniques for Enantiopure Spirocyclic Amino Acids

Enzymatic resolution offers a powerful and green alternative for obtaining enantiopure amino acids. nih.govrsc.org Lipases, esterases, and proteases are commonly used to catalyze the kinetic resolution of racemic mixtures through enantioselective hydrolysis or acylation. researchgate.net For example, lipases have been successfully employed in the resolution of racemic β-amino acids and β-lactams with high enantioselectivity (E > 100-200). researchgate.net Another strategy involves a coupled enzyme system where one enzyme stereospecifically converts one enantiomer of a racemic amino acid into an intermediate, which is then converted by a second enzyme into the other enantiomer. nih.gov This approach can lead to the quantitative conversion of a racemic mixture to a single, optically pure enantiomer. nih.gov

Advanced Synthetic Strategies for this compound Derivatives

The development of advanced synthetic methods allows for the preparation of a diverse range of this compound derivatives with tailored properties.

Synthesis of Halogenated this compound Analogs (e.g., difluoro derivatives)

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. The synthesis of difluoro derivatives of spiro[2.5]octane carboxylic acid has been reported, such as 6,6-difluorospiro[2.5]octane-1-carboxylic acid. uni.lu The synthesis of such compounds often involves the use of specialized fluorinating reagents. Direct α-halogenation of ketone precursors is a common strategy, employing reagents like bromine or iodine under acidic conditions or in the presence of an oxidizing agent like Oxone®. mdpi.com

Incorporation of Heteroatoms (e.g., nitrogen, oxygen, sulfur, phosphorus) into the Spiro[2.5]octane Scaffold

The incorporation of heteroatoms such as nitrogen, oxygen, sulfur, and phosphorus into the spiro[2.5]octane scaffold opens up a vast chemical space for the design of novel compounds with diverse biological activities.

Nitrogen: Nitrogen-containing spirocycles can be synthesized through various methods, including the allylation of imines derived from cyclic ketones followed by ring-closing metathesis. researchgate.net Multi-component reactions are also a powerful tool for the one-pot synthesis of complex nitrogen-containing spiro-heterocycles. ajol.infomdpi.combeilstein-journals.org For example, the reaction of isatin, an arylamine, and a 1,3-dicarbonyl compound can yield spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org

Oxygen: The synthesis of oxygen-containing spirocycles, such as oxaspiro[2.5]octane derivatives, often involves tandem Prins cyclizations. rsc.org This method is a versatile tool for the stereoselective construction of fused, bridged, and spirotetrahydropyran scaffolds. rsc.org Enzymes also play a role in the formation of oxygen-containing heterocycles in natural product biosynthesis. nih.gov

Sulfur: Sulfur-containing spiro compounds can be synthesized through various routes. researchgate.net For instance, the reaction of a substituted aniline with carbon disulfide and 1,2-dichloroethane can yield a dithiolane intermediate, which can then be reacted with mercaptoacetic acid to form a spiro-thiazolidinone. researchgate.net The synthesis of sulfur-containing natural products often involves the introduction of sulfur atoms using specific sulfurization agents. rsc.org

Phosphorus: Phosphorus-containing spirocycles have been synthesized, including spirophosphoranes. nuph.edu.uasemanticscholar.orgle.ac.uk The "Alder dimer" approach has been used to synthesize precursors for acyclic N-phosphorylated diaminocarbenes, which can then be converted into N-PIII-substituted tetrahydropyrimidine and diazaphosphepine derivatives containing a 6-azaspiro[2.5]octane fragment. nuph.edu.uasemanticscholar.org

HeteroatomSynthetic ApproachExample of Resulting Scaffold
NitrogenAllylation of imines and ring-closing metathesisNitrogen-containing spirocycles
NitrogenThree-component reaction of isatin, arylamine, and cyclopentane-1,3-dioneSpiro[dihydropyridine-oxindoles]
OxygenTandem Prins cyclizationsSpirotetrahydropyran scaffolds
SulfurReaction of dithiolane intermediate with mercaptoacetic acidSpiro-thiazolidinone
Phosphorus"Alder dimer" approach and subsequent reactions6-Azaspiro[2.5]octane fragment in diazaphosphepine derivatives

Development of Spirocyclic α-Proline Building Blocks

The synthesis of conformationally constrained amino acids is of significant interest in medicinal chemistry for the development of peptides and peptidomimetics with enhanced properties. A practical, multigram-scale synthesis of novel spirocyclic α-proline building blocks featuring a spiro conjunction at the γ-position of the pyrrolidine ring has been developed. This methodology utilizes simple and readily available starting materials, such as cyclic ketones and esters, in a 6- or 7-step reaction sequence. The key advantages of this approach include the use of straightforward organic transformations and its scalability, making these valuable building blocks more accessible for drug discovery programs. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Catalytic Systems in this compound Synthesis

The functionalization of C(sp³)–H bonds in complex molecules like spiro[2.5]octane presents a significant challenge in organic synthesis. Manganese complexes bearing aminopyridine tetradentate ligands have been investigated as catalysts for the C(sp³)–H bond oxygenation of spiro[2.5]octane and its derivatives using hydrogen peroxide as the oxidant. semanticscholar.orgresearchgate.net This catalytic system can lead to a mixture of unrearranged and rearranged oxygenation products, including alcohols, ketones, and esters. semanticscholar.orgresearchgate.net The formation of these various products suggests the involvement of both radical and cationic intermediates following the initial hydrogen atom transfer from the C–H bond. semanticscholar.org

A judicious selection of the catalyst structure and reaction conditions allows for the selective formation of a single product. For instance, in the oxidation of 6-tert-butylspiro[2.5]octane, specific conditions can be employed to yield either an unrearranged or a rearranged product in good isolated yield. semanticscholar.org This level of control demonstrates the ability to direct the chemoselectivity of the C–H oxidation reaction by navigating the complex mechanistic pathways. semanticscholar.org These findings are significant for the development of synthetically useful C–H functionalization methods, expanding the toolkit for aliphatic C–H bond oxygenation. semanticscholar.org

Solvent Effects and Temperature Control

Solvent and temperature play a crucial role in directing the outcome of catalytic C–H oxidation reactions of spiro[2.5]octane systems. The choice of solvent can significantly influence the selectivity of the reaction. For example, in the manganese-catalyzed oxidation of 6-tert-butylspiro[2.5]octane, replacing 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) with nonafluoro-tert-butyl alcohol (NFTBA) as the solvent led to the exclusive formation of a single rearranged alcohol product in a 46% yield, which could be increased to 57% by adjusting the hydrogen peroxide concentration. semanticscholar.org

Temperature is another critical parameter for controlling these reactions. In a patented synthesis method for a spiro[2.5]octane derivative, the first step of the reaction is carried out at 65 °C. google.com The subsequent step, which can be performed in solvents such as toluene, isopropyl ether, or tetrahydrofuran (THF), has an optimal temperature range of 20-60 °C. google.com The final hydrolysis step to yield the carboxylic acid is conducted at 80 °C. google.com This precise temperature control at each stage is essential for maximizing the yield and purity of the final product.

The following table summarizes the impact of solvent on product selectivity in the manganese-catalyzed oxidation of 6-tert-butylspiro[2.5]octane.

SolventMajor ProductYield
HFIPMixture of unrearranged and rearranged products-
NFTBARearranged alcohol57%

Continuous Flow Microreactor Systems for Enhanced Synthesis

Continuous flow microreactor technology offers significant advantages for the synthesis of carboxylic acids and other chemical compounds, including enhanced safety, precise control over reaction parameters, and improved scalability. membranereactors.combeilstein-journals.orgscispace.com The use of a tube-in-tube gas-permeable membrane reactor, for instance, facilitates gas-liquid reactions in a controlled and scalable manner. membranereactors.com This system allows for the efficient introduction of a reactive gas, such as carbon dioxide for carboxylation reactions, into a substrate stream flowing within a membrane, leading to high yields and purity of the carboxylic acid products. membranereactors.com

The precise control of residence time in a microreactor is a key advantage, which can suppress or avoid the formation of unstable intermediates and byproducts that may occur in traditional batch reactions. beilstein-journals.org This technology is particularly well-suited for hazardous reactions, such as nitrations, by mitigating the risks associated with runaway exothermic reactions. researchgate.net While the direct application of continuous flow microreactors for the synthesis of this compound is not extensively detailed in the provided search results, the principles and benefits of this technology are highly relevant. The ability to perform multi-step syntheses in a continuous flow without the need for isolating intermediates can be considered a sustainable and efficient approach. beilstein-journals.orguc.pt

The scalability of flow processes is another major benefit. Reactions can be scaled up by operating multiple microreactors in parallel or by simply extending the operation time, without the need for re-optimization of the reaction conditions. scispace.com This was demonstrated in the multigram-scale synthesis of a carboxylic acid where the yield of the pure isolated product closely matched that of the smaller-scale reaction. membranereactors.com

Chemical Reactivity and Transformation of Spiro 2.5 Octane 6 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modifications, enabling the synthesis of a variety of derivatives.

Esterification Reactions

One of the most fundamental reactions of carboxylic acids is their conversion to esters. In a process known as Fischer esterification, Spiro[2.5]octane-6-carboxylic acid can be reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This equilibrium reaction typically requires an excess of the alcohol to drive the reaction towards the formation of the corresponding ester and water. masterorganicchemistry.commasterorganicchemistry.com

General Reaction Scheme for Fischer Esterification:

ReactantReagentCatalystProduct
This compoundAlcohol (e.g., Methanol, Ethanol)Strong Acid (e.g., H₂SO₄)Spiro[2.5]octane-6-carboxylate ester

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Amidation Reactions (e.g., formation of spiro[2.5]octane-6-carboxamide)

The carboxylic acid can also be converted into an amide, such as spiro[2.5]octane-6-carboxamide. This transformation typically involves a two-step process. First, the carboxylic acid is activated to a more reactive species, such as an acyl chloride or an activated ester. This can be achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with ammonia or a primary or secondary amine to furnish the corresponding amide.

Alternatively, direct amidation can be achieved using coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the reaction between the carboxylic acid and the amine by activating the carboxyl group.

General Reaction Scheme for Amidation:

ReactantReagentsProduct
This compound1. SOCl₂ or (COCl)₂ 2. NH₃ or RNH₂ or R₂NHSpiro[2.5]octane-6-carboxamide
This compoundNH₃ or RNH₂ or R₂NH, Coupling agent (e.g., DCC)Spiro[2.5]octane-6-carboxamide

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential transformation for this compound, although it generally requires specific conditions or structural features that facilitate the reaction. masterorganicchemistry.com For simple carboxylic acids, this reaction is often difficult. However, in related spiro[2.5]octane systems, such as 5,7-dioxo-spiro[2.5]octane-4,6-dicarboxylic acid dialkyl esters, decarboxylation occurs under acidic conditions with heating, following ester hydrolysis. google.comresearchgate.net This suggests that the presence of activating groups or specific reaction conditions could promote the decarboxylation of this compound.

The mechanism of decarboxylation for many carboxylic acids proceeds through a cyclic transition state, especially if a carbonyl group is present at the β-position. masterorganicchemistry.com While this compound itself lacks this feature, harsh thermal conditions or radical-based methods could potentially induce decarboxylation.

Reduction of Carbonyl Groups

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding spiro[2.5]octan-6-ylmethanol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.

Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent that can selectively reduce carboxylic acids to alcohols in the presence of other reducible functional groups.

Comparative Table of Reducing Agents:

Reducing AgentTypical ConditionsProduct
Lithium aluminum hydride (LiAlH₄)1. LiAlH₄, THF 2. H₃O⁺Spiro[2.5]octan-6-ylmethanol
Borane-tetrahydrofuran complex (BH₃·THF)1. BH₃·THF 2. H₂OSpiro[2.5]octan-6-ylmethanol

Reactions Involving the Spirocyclic Ring System

The spiro[2.5]octane framework, particularly the strained cyclopropane (B1198618) ring, is susceptible to reactions that can lead to ring-opening or rearrangements, often driven by the release of ring strain.

Ring-Opening Reactions and Rearrangements

The cyclopropane ring in the spiro[2.5]octane system is a source of significant ring strain, making it prone to ring-opening reactions under certain conditions. These reactions can be initiated by electrophiles, nucleophiles, or radical species. For instance, treatment with strong acids could lead to the protonation and subsequent cleavage of a carbon-carbon bond in the cyclopropane ring, generating a carbocationic intermediate that can then be trapped by a nucleophile or undergo rearrangement.

In a related spiro[2.5]octane derivative, 1-oxa-6-thiaspiro[2.5]octane, rearrangement to 2H-tetrahydrothiopyran-4-carboxaldehyde has been observed when promoted by a Lewis acid like lithium iodide. semanticscholar.org This demonstrates the potential for rearrangements within the spiro[2.5]octane framework, driven by the release of strain from the three-membered ring. While specific studies on the ring-opening and rearrangement of this compound are not prevalent, it is plausible that under appropriate conditions, such as treatment with strong acids or transition metal catalysts, the spirocyclic core could undergo transformations leading to different carbocyclic skeletons.

Nucleophilic Substitutions on Spiro[2.5]octane Derivatives

The carboxylic acid moiety of this compound is the primary site for nucleophilic acyl substitution reactions. These transformations are fundamental for converting the acid into other functional groups, such as esters and amides, thereby creating a library of derivatives with potentially varied physicochemical and biological properties.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through established methods like the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction typically involves treating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.com This method is robust and can be used to synthesize a variety of alkyl and aryl esters of the spiro-acid.

Amidation: The synthesis of amides from this compound is a key transformation for introducing nitrogen-containing functionalities. Direct reaction with an amine is often challenging and may require high temperatures to dehydrate the intermediate ammonium carboxylate salt. libretexts.orgyoutube.com More efficient and milder methods involve the use of coupling agents. Reagents such as borate esters, specifically B(OCH₂CF₃)₃, have been shown to be effective for the direct amidation of various carboxylic acids with a broad range of amines, often requiring simple filtration for purification rather than aqueous workup. nih.gov Other modern catalytic methods, employing boronic acids or other catalysts, can also facilitate the formation of the amide bond under mild conditions. organic-chemistry.org These methods allow for the coupling of the spiro-acid with primary and secondary amines to generate the corresponding secondary and tertiary amides. youtube.com

The table below summarizes common nucleophilic substitution reactions applicable to this compound.

Reaction TypeNucleophileReagents/ConditionsProduct
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol)Excess Alcohol, H₂SO₄ or TsOH (catalyst), HeatSpiro[2.5]octane-6-carboxylate Ester
AmidationPrimary or Secondary AmineCoupling Agent (e.g., B(OCH₂CF₃)₃) or HeatSpiro[2.5]octane-6-carboxamide
Acyl Halide FormationThionyl ChlorideSOCl₂Spiro[2.5]octane-6-carbonyl chloride

Oxidation and Reduction of Heteroatom-Containing Spirocycles

The introduction of heteroatoms such as nitrogen or oxygen into the spiro[2.5]octane framework creates new chemical entities with distinct properties and reactivity. These heteroatomic spirocycles are of significant interest, particularly in drug discovery.

Aza-spiro[2.5]octanes: The replacement of a methylene group in the cyclohexane (B81311) ring with a nitrogen atom yields aza-spiro[2.5]octane scaffolds. For instance, 6-azaspiro[2.5]octane has been identified as a core component in the development of potent small-molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor. nih.gov The synthesis of such compounds can be achieved through stereodivergent enzymatic methods, highlighting a modern approach to creating these valuable scaffolds. chemrxiv.org While detailed studies on the specific oxidation and reduction of the 6-azaspiro[2.5]octane ring are not extensively documented in the context of metabolic stability, the nitrogen atom introduces a potential site for metabolic oxidation (e.g., N-oxidation) or enzymatic reactions at adjacent carbons. The stability and reactivity of these heteroatomic rings are critical to their pharmacokinetic profiles.

Oxa-spiro[2.5]octanes: Similarly, oxygen-containing analogues such as 4-oxa-7-azaspiro[2.5]octane are utilized as medical intermediates. google.com The synthesis of these compounds involves multi-step sequences starting from precursors like methyl 1-hydroxy-1-cyclopropanecarboxylate. google.com The ether linkage in these molecules is generally stable but can be susceptible to cleavage under harsh acidic conditions. The presence of the heteroatom can influence the conformational properties and electronic distribution of the entire spirocyclic system.

The table below lists examples of heteroatom-containing spiro[2.5]octane systems.

Compound NameHeteroatom(s)Ring Position(s)Significance
6-Azaspiro[2.5]octaneNitrogen6Core scaffold for GLP-1 receptor agonists nih.gov
4-Oxa-7-azaspiro[2.5]octaneOxygen, Nitrogen4, 7Intermediate for LRRK2 kinase inhibitors google.com
1-Oxa-6-azaspiro[2.5]octaneOxygen, Nitrogen1, 6Investigated for its synthesis and ring-opening reactions acs.org

Functionalization and Derivatization of the Spiro[2.5]octane Scaffold

The rigid, three-dimensional nature of the spiro[2.5]octane scaffold makes it an attractive building block in medicinal chemistry. Functionalization and derivatization are key strategies to explore its chemical space and optimize its biological activity.

Introduction of Alkyl and Aryl Substituents

Direct C-H functionalization to introduce alkyl or aryl substituents onto the pre-formed this compound scaffold is not a commonly reported strategy. Instead, the introduction of such substituents is typically achieved by designing synthetic routes that build the spirocyclic framework from already substituted precursors. For example, synthetic approaches to spiro[2.5]octane-5,7-dione, a related intermediate, demonstrate the construction of the ring system through cyclization of functionalized precursors. google.com This "bottom-up" approach allows for precise control over the position and stereochemistry of the substituents on the cyclohexane ring.

Modification for Enhanced Biological Activity

The spiro[2.5]octane scaffold serves as a valuable core for developing biologically active molecules. Its rigid structure can help to lock a molecule into a specific conformation, which can enhance binding affinity and selectivity for a biological target.

A prominent example is the use of the 6-azaspiro[2.5]octane core in the design of small-molecule agonists for the GLP-1 receptor, which are of interest for the treatment of type 2 diabetes and obesity. nih.gov In this context, structure-activity relationship (SAR) studies have shown that modifications to the groups attached to the nitrogen atom of the spirocycle significantly impact potency and efficacy. This demonstrates how the spiro scaffold can be systematically modified to optimize its interaction with a target protein. nih.gov The incorporation of azaspiro[2.y]alkanes, including the spiro[2.5]octane system, has been shown to improve key pharmacokinetic properties such as metabolic stability and target selectivity in drug candidates. chemrxiv.org

Synthesis of this compound Derivatives with Diverse Pharmacophores

The carboxylic acid group of this compound is an ideal attachment point for incorporating a wide variety of pharmacophores. Through the formation of stable amide or ester linkages, the spirocyclic core can be coupled to other molecular fragments known to possess biological activity.

For example, in the development of GLP-1 receptor agonists based on the 6-azaspiro[2.5]octane scaffold, various aryl and heteroaryl groups were attached to the core structure to explore the SAR. nih.gov Although this example uses the nitrogen atom as the point of attachment, the principle is directly applicable to the carboxylic acid. The spiro-acid could be coupled with amine- or alcohol-containing pharmacophores, such as those found in known kinase inhibitors, anti-inflammatory agents, or anti-viral compounds. This modular approach allows for the creation of novel hybrid molecules where the spiro[2.5]octane unit acts as a three-dimensional scaffold to orient the attached pharmacophore for optimal target engagement. Spirocyclic compounds in general have been successfully integrated with pharmacophoric nuclei like pyrrolizidines and spirooxindoles to generate compounds with antioxidant and other pharmacological activities. nih.gov

The table below provides examples of pharmacologically relevant spirocyclic systems.

Spirocyclic ScaffoldAttached Pharmacophore/ModificationTarget/Biological Activity
6-Azaspiro[2.5]octaneSubstituted benzyloxypyrimidinesGLP-1 Receptor Agonism nih.gov
Azaspiro[2.5]octaneAromatic linkers in drug candidatesNAMPT Inhibition (improved potency) chemrxiv.org
4-Oxa-7-azaspiro[2.5]octaneUsed as an intermediate for complex moleculesLRRK2 Kinase Inhibition google.com

Computational Chemistry and Spectroscopic Analysis of Spiro 2.5 Octane 6 Carboxylic Acid

Theoretical Investigations and Computational Modeling

Computational chemistry provides a powerful lens for understanding the molecular properties of Spiro[2.5]octane-6-carboxylic acid, from its electronic structure to its dynamic conformational behavior.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound. These calculations can determine the distribution of electron density and identify the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, DFT analysis of novel spiro compounds has demonstrated the utility of this approach in understanding their fundamental electronic properties. mdpi.com

The electronic structure is defined by the arrangement of electrons in molecular orbitals. Key parameters derived from these calculations include the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's reactivity. The HOMO is typically localized on the electron-rich regions, such as the oxygen atoms of the carboxylic acid, while the LUMO is associated with electron-deficient areas. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod
HOMO Energy-6.5 eVDFT/B3LYP
LUMO Energy1.2 eVDFT/B3LYP
HOMO-LUMO Gap7.7 eVDFT/B3LYP
Dipole Moment2.1 DDFT/B3LYP
Total Energy-537. HartreesDFT/B3LYP

Note: The data in this table is illustrative and based on typical results from DFT calculations for similar organic molecules.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is primarily dictated by the cyclohexane (B81311) ring, which can adopt several conformations, including the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The carboxylic acid substituent can exist in either an axial or equatorial position.

Conformational analysis of related molecules, such as spiro[2.5]octan-6-ol, has shown that the energy difference between the axial and equatorial conformers can be determined experimentally and computationally. doi.org For spiro[2.5]octan-6-ol, the free energy difference for the axial-equatorial equilibrium was found to be 0.79 kcal/mol at -75°C, with the equatorial conformer being more stable. doi.org A similar preference for the equatorial conformer is expected for this compound due to reduced steric hindrance. The energy landscape can be mapped by calculating the relative energies of various conformers, providing a comprehensive view of the molecule's flexibility and preferred shapes.

Molecular Dynamics Simulations to Understand Interactions and Conformations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments, such as in solution. These simulations can track the movements of atoms over time, revealing how the molecule interacts with its surroundings and how it transitions between different conformations.

MD simulations on similar cyclic compounds have been used to observe ring-flipping motions and to understand how substituents influence the dynamic properties of the ring. For example, in simulations of cyclohexane derivatives, the interconversion between chair and twist-boat conformations can be observed, and the energy barriers for these transitions can be calculated. doi.org Such simulations for this compound would provide insights into the flexibility of the spirocyclic system and the influence of the carboxylic acid group on the conformational dynamics.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts. researchgate.net

By performing GIAO calculations on the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This predicted spectrum can aid in the assignment of signals in the experimental spectrum and can be particularly useful for distinguishing between different stereoisomers. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted ValueMethod
¹H NMR Chemical Shift (COOH)12.1 ppmGIAO/DFT
¹³C NMR Chemical Shift (C=O)178.5 ppmGIAO/DFT
IR Stretching Frequency (C=O)1715 cm⁻¹DFT/B3LYP
IR Stretching Frequency (O-H)3300-2500 cm⁻¹ (broad)DFT/B3LYP

Note: The data in this table is illustrative and based on typical results from computational predictions for carboxylic acids.

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential for the definitive structural elucidation of organic molecules. NMR spectroscopy, in particular, provides detailed information about the connectivity and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

NMR spectroscopy is a cornerstone technique for determining the structure of this compound. Both ¹H and ¹³C NMR provide a wealth of information. The ¹H NMR spectrum would show a characteristic downfield signal for the acidic proton of the carboxylic acid, typically above 10 ppm. pdx.edu The protons on the cyclohexane and cyclopropane (B1198618) rings would appear in the aliphatic region, with their multiplicities and coupling constants providing information about their connectivity and relative orientations.

The stereochemistry of the carboxylic acid group (axial vs. equatorial) significantly influences the chemical shifts of the neighboring protons. In the case of the closely related spiro[2.5]octan-6-ol, low-temperature NMR studies were used to determine the conformational equilibrium and the energy barrier for ring inversion. doi.org A similar approach could be applied to this compound to study its conformational dynamics. Furthermore, two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for unambiguously assigning all proton and carbon signals and confirming the spirocyclic structure. Some experimental ¹H-NMR data for a related oxa-spirocycle shows signals for the methine proton adjacent to the carboxylic acid around 4.56 ppm. semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, with the molecular formula C₉H₁₄O₂, the exact monoisotopic mass is calculated to be 154.09938 Da. nih.govuni.lu The nominal molecular weight is approximately 154.21 g/mol . lookchem.comsynchem.decookechem.com

Computational predictions based on its structure provide insight into the expected mass-to-charge ratios (m/z) for various adducts that could be observed in an MS experiment. uni.lu

Predicted Collision Cross Section Data for this compound Adducts

Adduct m/z (Predicted) Predicted CCS (Ų)
[M+H]⁺ 155.10666 134.3
[M+Na]⁺ 177.08860 141.6
[M-H]⁻ 153.09210 139.3
[M+NH₄]⁺ 172.13320 151.8
[M+K]⁺ 193.06254 140.1
[M+H-H₂O]⁺ 137.09664 129.5

This data is computationally predicted and sourced from PubChem. uni.lu

The fragmentation pattern of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to follow pathways typical for carboxylic acids. libretexts.orgnih.gov Key fragmentation events include:

Alpha Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. whitman.eduyoutube.com Prominent fragments would likely arise from the loss of the hydroxyl radical (•OH), resulting in a peak at M-17, or the loss of the entire carboxyl group (•COOH), leading to a peak at M-45. libretexts.orgyoutube.com

McLafferty Rearrangement: The presence of gamma-hydrogens in the cyclohexane ring relative to the carbonyl group makes the molecule susceptible to McLafferty rearrangement, a characteristic fragmentation for many carbonyl compounds. whitman.eduyoutube.com

Other Fragments: A distinct peak at an m/z of 45, corresponding to the [COOH]⁺ ion, is also a common feature in the mass spectra of carboxylic acids. youtube.com

Plausible Mass Fragments for this compound

Fragmentation Fragment Structure/Ion m/z (Expected)
Molecular Ion [C₉H₁₄O₂]⁺• 154
Loss of Hydroxyl [C₉H₁₃O]⁺ 137
Loss of Carboxyl [C₈H₁₃]⁺ 109

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. echemi.com The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. libretexts.orglibretexts.orgspectroscopyonline.com

The most telling feature for a carboxylic acid is the extremely broad O–H stretching band that typically appears in the 3300–2500 cm⁻¹ region. libretexts.orglibretexts.org This significant broadening is a direct result of intermolecular hydrogen bonding, which causes the carboxylic acid molecules to form stable dimers in the liquid or solid state. echemi.comspectroscopyonline.com

The spectrum would also be defined by a strong, sharp absorption from the carbonyl (C=O) stretch. For a saturated, dimeric carboxylic acid, this peak is typically observed between 1725 and 1700 cm⁻¹. echemi.comspectroscopyonline.com

Expected IR Absorption Bands for this compound

Vibrational Mode Functional Group Wavenumber Range (cm⁻¹) Intensity
O–H Stretch Carboxylic Acid 3300–2500 Strong, Very Broad
C–H Stretch Alkane (sp³) 3000–2850 Medium-Strong
C=O Stretch Carboxylic Acid 1725–1700 Strong, Sharp
C–O Stretch Carboxylic Acid 1320–1210 Medium
O–H Bend Carboxylic Acid 950–910 Medium, Broad

Data derived from general principles of IR spectroscopy for carboxylic acids. libretexts.orglibretexts.orgspectroscopyonline.comlibretexts.org

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

This compound possesses a stereocenter at the C6 position of the cyclohexane ring, where the carboxylic acid group is attached. This makes the molecule chiral, existing as a pair of enantiomers (R and S forms). Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral molecules, as it measures the differential absorption of left and right circularly polarized light. rsc.org

For instance, reacting the chiral acid with an achiral metal complex, such as a palladium-based complex or a bis-zinc porphyrin "tweezer," can generate a new chiral complex that exhibits a strong and measurable CD signal. nih.govmsu.edunih.gov The sign and shape of the induced CD spectrum, particularly in exciton-coupled circular dichroism (ECCD), can be correlated with the absolute configuration of the chiral center, allowing for a non-empirical determination of whether the sample is the R or S enantiomer. msu.edu

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Since this compound is a solid at room temperature, it is a candidate for this technique. sigmaaldrich.comsigmaaldrich.com

Currently, there are no published crystal structures for this compound in crystallographic databases. nih.gov However, if a suitable crystal were grown, X-ray diffraction would provide a wealth of information, including:

Unambiguous confirmation of the molecular connectivity.

Precise measurements of all bond lengths, bond angles, and torsion angles.

The exact conformation of the cyclopropane and cyclohexane rings.

The absolute stereochemistry (R or S configuration) of the chiral center.

Detailed insight into the intermolecular interactions in the crystal lattice, particularly the hydrogen-bonding patterns between the carboxylic acid groups of neighboring molecules.

Applications of Spiro 2.5 Octane 6 Carboxylic Acid in Specialized Research Fields

Pharmaceutical Development and Medicinal Chemistry

In the realm of pharmaceutical development, the spiro[2.5]octane-6-carboxylic acid core is utilized for its ability to introduce conformational rigidity and novel structural motifs into drug candidates. myskinrecipes.com This can lead to enhanced biological activity and stability. myskinrecipes.com

Role as an Intermediate in Bioactive Compound Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex, biologically active compounds. myskinrecipes.com Its structure allows for the creation of molecules with specific three-dimensional arrangements, a key factor in designing drugs that can effectively interact with biological targets. While direct synthesis of a marketed drug from this specific acid is not widely documented, the principle is demonstrated in the synthesis of other complex therapeutic agents. For instance, a related spiro-amino acid, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key component in the industrial synthesis of the antiviral drug Ledipasvir, which is used to treat Hepatitis C. This highlights the importance of spiro-cyclic carboxylic acids as foundational elements in the development of modern medicines.

Development of Novel Therapeutic Agents, including those targeting neurological disorders

The development of novel therapeutic agents for neurological disorders is an area where spirocyclic compounds, including derivatives of this compound, show significant promise. A notable area of research is the development of inhibitors for the human dopamine (B1211576) active transporter (DAT). The inhibition of DAT is a key mechanism for treating a range of neurological and psychiatric conditions. Patents have been filed for a series of spirocyclic derivatives that act as potent inhibitors of DAT. These compounds are being investigated for their potential therapeutic applications in conditions such as Attention Deficit Hyperactivity Disorder (ADHD), depression, and substance abuse. The rigid spiro[2.5]octane framework is believed to contribute to the high affinity and selectivity of these derivatives for the dopamine transporter.

Scaffold for Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) represent a vast and challenging class of drug targets. The unique three-dimensional arrangement of spirocyclic structures makes them attractive scaffolds for the design of molecules that can modulate these interactions. The rigid nature of the this compound framework can be exploited to present functional groups in specific spatial orientations, mimicking the key binding motifs of natural protein partners. While specific research on this compound derivatives as PPI modulators is not extensively published, the broader class of spiro compounds is recognized for its potential in this area. The ability of these scaffolds to disrupt or stabilize protein complexes is a growing field of medicinal chemistry.

Investigation of Pharmacokinetic and Pharmacodynamic Properties of Derivatives

Agrochemical and Specialty Chemical Development

The application of this compound and its derivatives extends beyond pharmaceuticals into the development of agrochemicals and other specialty chemicals. myskinrecipes.com

Use in Improving Crop Protection Products

In the field of agrochemicals, spirocyclic structures are integral to the design of modern insecticides. A prominent example is the insecticide Spirotetramat. While not directly synthesized from this compound, Spirotetramat contains a spirocyclic core that is crucial for its mode of action. It acts as a lipid biosynthesis inhibitor, effectively controlling a wide range of sucking insects that can damage crops. The development of crystalline forms of Spirotetramat has also been a focus of research to improve its stability in formulations. This use of a spirocyclic scaffold in a major commercial insecticide underscores the potential of compounds like this compound as building blocks for the discovery of new and effective crop protection agents.

Materials Science and Polymer Chemistry

The distinct architecture of this compound, characterized by its spirocyclic nature, offers a unique scaffold for the synthesis of new materials and polymers. The inherent rigidity and defined stereochemistry of the spiro junction can be leveraged to create materials with tailored properties.

Creation of Novel Materials with Enhanced Properties

In the realm of materials science, the incorporation of this compound into molecular structures is explored for the development of novel materials. The spirocyclic core is hypothesized to enhance thermal stability and mechanical strength in the resulting materials due to its compact and constrained structure. While specific research detailing the synthesis and characterization of materials exclusively derived from this carboxylic acid is limited, the broader class of spiro compounds is recognized for its ability to create materials with unique three-dimensional arrangements, potentially leading to enhanced performance characteristics.

Formulation of Advanced Coatings and Polymers

As a functionalized monomer, this compound holds potential for the formulation of advanced coatings and polymers. The carboxylic acid group provides a reactive site for polymerization reactions, such as polyesterification or polyamidation. The integration of the spiro[2.5]octane unit into a polymer backbone could lead to polymers with improved properties, such as higher glass transition temperatures and enhanced resistance to solvents and thermal degradation. While detailed studies on polymers synthesized specifically from this compound are not extensively documented in publicly available literature, its potential as a building block for high-performance polymers continues to be an area of academic and industrial interest.

Analytical Chemistry Applications

The unique structural and chemical properties of a compound can often be exploited in analytical chemistry for the development of new standards and separation methods.

Use as a Standard in Chromatographic Techniques for Mixture Analysis

Currently, there is no specific, documented evidence in peer-reviewed literature or technical data sheets to suggest that this compound is used as a standard in chromatographic techniques for mixture analysis. While its unique structure could potentially make it a useful reference compound in certain specialized analytical applications, this has not been established as a common practice.

Exploration in Other Emerging Scientific Domains

The exploration of novel molecular scaffolds is a continuous endeavor in science, with the aim of discovering new functionalities and applications. While direct research on this compound in many emerging fields is still in its nascent stages, related spiro[2.5]octane derivatives have shown promise in specialized areas such as liquid crystal research.

Research into chiral spiro[2.5]octanones, which are structurally related to this compound, has demonstrated their ability to induce helical supramolecular ordering in nematic mesophases. This property is crucial for the development of new liquid-crystalline materials with specific optical properties. Although this research focuses on a ketone derivative, it highlights the potential of the spiro[2.5]octane framework in the design of advanced functional materials. The carboxylic acid functionality of this compound could offer a handle for further chemical modification, allowing for its integration into more complex liquid crystal systems.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₄O₂PubChem nih.gov
Molecular Weight154.21 g/mol PubChem nih.gov
IUPAC NameThis compoundPubChem nih.gov
CAS Number1086399-13-4PubChem nih.gov
Physical FormSolidSigma-Aldrich sigmaaldrich.com
Storage TemperatureRoom TemperatureSigma-Aldrich sigmaaldrich.com

Interactive Data Table: Predicted Properties of this compound (Note: These are computationally predicted values)

PropertyPredicted Value
Boiling Point274.3 ± 8.0 °C
Density1.13 ± 0.1 g/cm³
pKa4.81 ± 0.20

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Spiro[2.5]octane-6-carboxylic acid, and what are their key intermediates?

  • Methodological Answer : Synthesis often involves spirocyclic ring formation via cyclopropane intermediates. For example, similar spiro compounds (e.g., 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid) are synthesized through ester hydrolysis or tert-butyloxycarbonyl (Boc) protection strategies . Adapting these routes, researchers can explore carboxylation of spiro[2.5]octane precursors or functional group interconversion. Key intermediates may include spiro[2.5]octane esters or nitriles, as seen in related compounds .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming the spirocyclic structure and carboxylic acid moiety. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are essential for molecular weight verification and purity assessment (>95% as per similar compounds) . Infrared (IR) spectroscopy can validate the carboxylic acid functional group via O-H and C=O stretching bands .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for non-hazardous spiro compounds, which recommend standard PPE (gloves, lab coat, goggles) and proper ventilation. While no specific UN classification exists for similar compounds, adhere to general chemical hygiene practices and institutional protocols for disposal .

Q. What frameworks are useful for formulating hypotheses about the biological or chemical activity of this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, hypothesize its potential as a chiral building block in drug synthesis, leveraging its spirocyclic rigidity. Use the PICO framework (Population, Intervention, Comparison, Outcome) to design comparative studies against linear carboxylic acids .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what factors influence scalability?

  • Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, catalyst loading) based on analogous syntheses. For instance, hydrolysis of methyl esters (e.g., 87% yield in related spiro compounds) suggests pH control and catalytic acid/base use . Scalability may require minimizing steric hindrance in the spirocyclic core through substituent modulation .

Q. What computational approaches predict the reactivity of this compound in stereoselective reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure and transition states. Use the InChI string (e.g., 1S/C10H16O/c1-8(11)9-7-10(9)5-3-2-4-6-10/h9H,2-7H2,1H3) to generate input files for software like Gaussian or ORCA. Focus on strain energy and orbital interactions to explain reactivity patterns .

Q. How can researchers validate purity and resolve discrepancies in reported data across studies?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • HPLC with UV/Vis detection for quantitative purity.
  • X-ray crystallography to confirm absolute configuration.
  • Elemental analysis to verify empirical formulas.
    Discrepancies in melting points or spectral data may arise from polymorphic forms or solvent effects, necessitating rigorous reporting of experimental conditions .

Q. What strategies address contradictions in the literature regarding the compound’s stability or degradation pathways?

  • Methodological Answer : Conduct accelerated stability studies under varied conditions (pH, temperature, light). Use LC-MS to identify degradation products and propose mechanisms. Compare findings with prior studies, critically assessing methodologies (e.g., storage conditions, analytical techniques) to isolate variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.